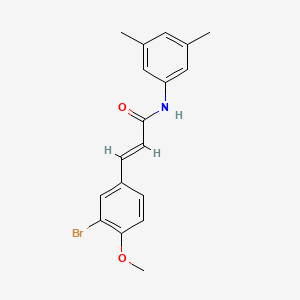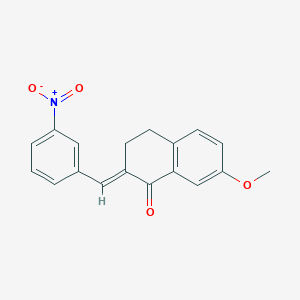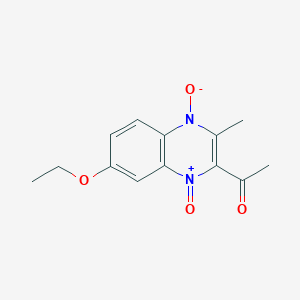
3-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide, also known as BRD4592, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of acrylamides and has a molecular weight of 385.34 g/mol.
Mecanismo De Acción
3-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and disrupting the formation of transcriptional complexes. This leads to the downregulation of genes that are regulated by BRD4, resulting in a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
3-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide has been shown to have potent anti-proliferative effects in various cancer cell lines, including acute myeloid leukemia (AML), multiple myeloma (MM), and non-small cell lung cancer (NSCLC). It has also been found to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, 3-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide is its high potency and selectivity for BRD4, which makes it a valuable tool for studying the role of BRD4 in various cellular processes. However, one of the limitations of 3-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its effects on other members of the BET family of proteins and their role in gene regulation. Additionally, the development of more soluble analogs of 3-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide could improve its utility in laboratory experiments.
Métodos De Síntesis
The synthesis of 3-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide involves the reaction of 3-(3-bromo-4-methoxyphenyl)acryloyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 3-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide has been found to be a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a crucial role in the regulation of gene expression through the recognition of acetylated lysine residues on histones. By inhibiting BRD4, 3-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethylphenyl)acrylamide has the potential to modulate gene expression and affect various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-12-8-13(2)10-15(9-12)20-18(21)7-5-14-4-6-17(22-3)16(19)11-14/h4-11H,1-3H3,(H,20,21)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWVTBIFBBXNAP-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4955002.png)

![(3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4955026.png)
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4955031.png)
![4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)furo[3,2-c]pyridine](/img/structure/B4955032.png)

![N,N-dimethyl-4-oxo-4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)butanamide](/img/structure/B4955053.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)acetamide](/img/structure/B4955055.png)

![2-amino-5-hydroxy-6,11-dioxo-6,11-dihydroanthra[1,2-b]furan-3-carbonitrile](/img/structure/B4955072.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B4955075.png)
![7,7'-[1,2-ethanediylbis(thio)]bis(9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile)](/img/structure/B4955083.png)
![N-(2,5-dichlorophenyl)-2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetamide](/img/structure/B4955088.png)